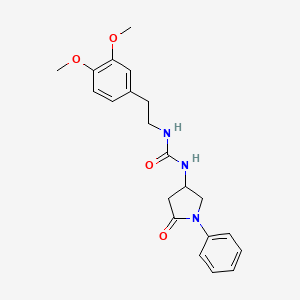

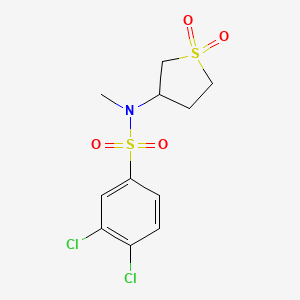

1-(3,4-Dimethoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dimethoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, commonly known as DOiP, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds, including 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea, have demonstrated efficient corrosion inhibition through adsorption onto the steel surface, forming a protective layer and thereby reducing the corrosion rate significantly (Mistry, Patel, Patel, & Jauhari, 2011).

Anticancer Agents

The synthesis and biological evaluation of urea derivatives, particularly diaryl ureas, have been explored for their anticancer properties. These compounds, designed through computer-aided techniques, have shown significant antiproliferative effects against various cancer cell lines, making them potential candidates for cancer therapy. For example, certain 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated potent inhibitory activity comparable to known cancer drugs (Feng et al., 2020).

Supramolecular Chemistry

The study of urea and thiourea derivatives in supramolecular chemistry has revealed their ability to form stable complexes through hydrogen bonding. These interactions are crucial in the design of molecular assemblies, sensors, and materials with specific functionalities. For instance, heterocyclic ureas have been investigated for their conformational behavior and ability to form multiply hydrogen-bonded complexes, which is essential for self-assembly processes (Corbin et al., 2001).

Organic Synthesis

Urea derivatives have been utilized in organic synthesis for various transformations. For example, hindered ureas have been identified as efficient reagents for the carbamoylation of nucleophiles under neutral conditions, offering a safer and more practical alternative to traditional reagents used for similar purposes (Hutchby et al., 2009). Another example includes the use of dimethylaminopyridinium carbamoylides as substitutes for hazardous arylsulfonyl isocyanates in the production of arylsulfonyl carbamates and ureas, highlighting the importance of urea derivatives in green chemistry (Sa̧czewski, Kornicka, & Brzozowski, 2006).

Propiedades

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-27-18-9-8-15(12-19(18)28-2)10-11-22-21(26)23-16-13-20(25)24(14-16)17-6-4-3-5-7-17/h3-9,12,16H,10-11,13-14H2,1-2H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOOUWUTXJXVSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2793552.png)

![4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline](/img/structure/B2793554.png)

![2-(methylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2793560.png)

![Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2793562.png)

![2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2793564.png)

![1-(3,4-Dimethoxyphenyl)-2-((5-ethylthiophen-2-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793569.png)

![4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2793574.png)